2-(Aminomethyl)spiro[3.5]nonane-2-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)spiro[3.5]nonane-2-carboxylic acid typically involves the reaction of spiro[3.5]nonane-2-carboxylic acid with aminomethyl reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity . The use of advanced purification techniques such as crystallization and chromatography is also common to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)spiro[3.5]nonane-2-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions include:
Oxidation products: Carboxylic acids, ketones.
Reduction products: Alcohols.
Substitution products: Various aminomethyl derivatives.
Scientific Research Applications
2-(Aminomethyl)spiro[3.5]nonane-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)spiro[3.5]nonane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . Additionally, it may interact with cellular receptors to modulate signaling pathways involved in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Spiro[3.5]nonane-2-carboxylic acid: Lacks the aminomethyl group, resulting in different chemical properties and reactivity.
2-(Aminomethyl)spiro[3.5]nonane-2-carboxylic acid methyl ester: Contains a methyl ester group instead of a carboxylic acid group, affecting its solubility and reactivity.
Uniqueness
This compound is unique due to its spirocyclic structure and the presence of both aminomethyl and carboxylic acid functional groups . This combination of features imparts distinct chemical properties and reactivity, making it a valuable compound in various scientific research applications .
Properties
Molecular Formula |
C11H19NO2 |
---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
2-(aminomethyl)spiro[3.5]nonane-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO2/c12-8-11(9(13)14)6-10(7-11)4-2-1-3-5-10/h1-8,12H2,(H,13,14) |
InChI Key |
ORZXDGQMLOIIEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(C2)(CN)C(=O)O |
Origin of Product |
United States |
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